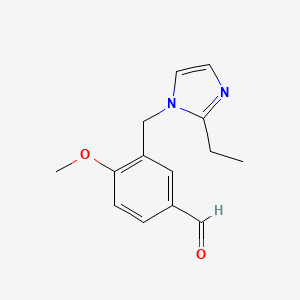
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde
Vue d'ensemble
Description
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is an organic compound with a complex structure that includes an imidazole ring, an ethyl group, and a methoxy-substituted benzaldehyde
Applications De Recherche Scientifique
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde typically involves multi-step organic reactions. One common method includes the alkylation of 2-ethylimidazole with a suitable benzyl halide, followed by formylation to introduce the aldehyde group. The methoxy group is usually introduced via methylation of a hydroxy-substituted precursor.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzoic acid.
Reduction: 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Ethyl-imidazol-1-yl)-propionic acid: Similar imidazole structure but lacks the benzaldehyde and methoxy groups.
3-(2-Ethyl-imidazol-1-yl)-2-methyl-propionic acid: Similar structure with an additional methyl group.
Uniqueness
3-(2-Ethyl-imidazol-1-ylmethyl)-4-methoxy-benzaldehyde is unique due to the combination of its imidazole ring, ethyl group, methoxy-substituted benzaldehyde, and the potential for diverse chemical reactivity and biological activity.
Propriétés
IUPAC Name |
3-[(2-ethylimidazol-1-yl)methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-3-14-15-6-7-16(14)9-12-8-11(10-17)4-5-13(12)18-2/h4-8,10H,3,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODKAVPABUIILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN1CC2=C(C=CC(=C2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B3163171.png)
![N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine](/img/structure/B3163179.png)
![1-[4-(Difluoromethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B3163195.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine](/img/structure/B3163206.png)
![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163212.png)
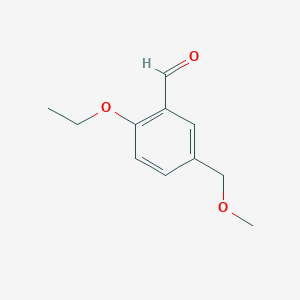
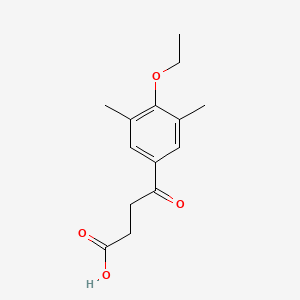
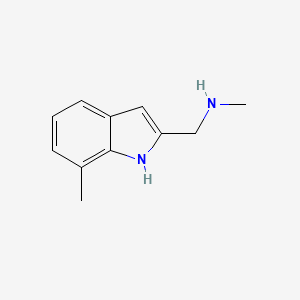
![4-[(5,6,7,8-tetrahydronaphthalen-1-yloxy)methyl]piperidine](/img/structure/B3163242.png)
![(2-Methoxyethyl)[(1-methyl-1H-indol-2-YL)-methyl]amine](/img/structure/B3163250.png)
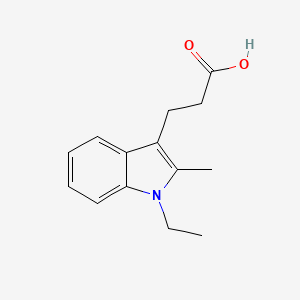
![N-Methyl-2-[2-(trifluoromethyl)phenoxy]-1-ethanamine](/img/structure/B3163257.png)
![1-(4-{[(1-Ethyl-pyrrolidin-2-ylmethyl)-pyridin-2-ylmethyl-amino]-methyl}-phenyl)-pyrrolidin-2-one](/img/structure/B3163264.png)
![{[1-(2-Methoxyethyl)piperidin-4-YL]methyl}-(pyridin-4-ylmethyl)amine](/img/structure/B3163270.png)
